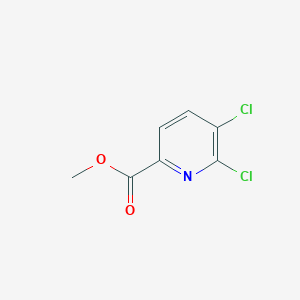

Methyl 5,6-dichloropicolinate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 5,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVBBQRGDOCRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of Methyl 5,6 Dichloropicolinate

Established Synthetic Routes for Methyl 5,6-dichloropicolinate

The synthesis of this compound primarily relies on established organic chemistry reactions, which can be broadly categorized into the formation of the ester and the halogenation of the pyridine (B92270) core. The most direct and common approach involves the esterification of a pre-synthesized dichlorinated picolinic acid precursor.

The conversion of a carboxylic acid to a methyl ester is a fundamental transformation in organic synthesis. For the synthesis of this compound, the corresponding carboxylic acid, 5,6-dichloropicolinic acid, serves as the direct precursor. tcichemicals.com Several standard esterification methods can be employed.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction. While effective, the harsh acidic conditions may not be suitable for sensitive substrates.

DCC and Steglich Esterification: For milder reaction conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are used. nih.gov The Steglich esterification, which utilizes DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is particularly efficient for forming esters from sterically hindered alcohols or acids at room temperature. nih.govorgsyn.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. nih.gov

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux temperature, excess methanol | Inexpensive reagents, simple procedure | Harsh conditions, may require water removal |

| Steglich Esterification | Methanol, DCC, DMAP (catalytic) | Room temperature, inert solvent (e.g., CH₂Cl₂) | Mild conditions, high yields | DCC byproduct (DCU) can be difficult to remove |

Achieving the specific 5,6-dichloro substitution pattern on the pyridine ring through direct halogenation of an unsubstituted or monosubstituted picolinate (B1231196) precursor presents a significant regioselectivity challenge. The electronic nature of the pyridine ring and the directing effects of existing substituents (the ester and the ring nitrogen) influence the position of electrophilic substitution.

Direct chlorination of methyl picolinate typically yields a mixture of isomers. For instance, chlorination of methyl picolinate in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) is a common method for producing chlorinated picolinates, but controlling the substitution pattern to favor the 5,6-isomer is difficult.

An alternative strategy involves the halogenation of a pyridine N-oxide derivative. The N-oxide group alters the electronic properties of the ring, often directing halogenation to different positions than the parent pyridine. A subsequent deoxygenation step would then be required to yield the final product. For example, the chlorination of a pyridine-N-oxide with phosphorus oxychloride (POCl₃) can introduce chlorine atoms onto the ring. googleapis.com

Given the challenges in direct halogenation, synthetic strategies often rely on building the pyridine ring with the desired halogenation pattern already in place or using a precursor that allows for selective functionalization.

The most practical and reliable synthetic routes to this compound involve the use of a precursor that already contains the 5,6-dichloro-substituted pyridine core.

The most direct and widely utilized method for preparing this compound is the esterification of 5,6-dichloropicolinic acid. tcichemicals.com This precursor is commercially available, simplifying the synthesis to a single esterification step as described in section 2.1.1.

The synthesis of 5,6-dichloropicolinic acid itself can be accomplished through various routes, often starting from more heavily chlorinated pyridines followed by selective reduction or from other functionalized pyridines. The availability of this key precursor makes this the preferred industrial and laboratory-scale synthetic pathway.

Reaction Scheme:

5,6-Dichloropicolinic Acid + Methanol &#xrightarrow[Catalyst]{} this compound + H₂O

| Precursor | Reaction Type | Key Reagents | Significance |

| 5,6-Dichloropicolinic Acid | Esterification | Methanol, Acid Catalyst or Coupling Agent | Most direct and common route due to precursor availability. tcichemicals.com |

| Methyl 5,6-dichloropyridine-2-carboxylate-N-oxide | Chlorination/Deoxygenation | Phosphorus oxychloride (POCl₃) | Serves as a precursor for producing more highly chlorinated picolinates. googleapis.com |

Precursor Utilization in this compound Synthesis

Novel and Advanced Synthetic Methodologies

Research into the synthesis of functionalized heterocyclic compounds continues to produce more efficient and selective methods. While specific literature on novel syntheses for this compound is limited, general advancements in catalytic chemistry are applicable.

Catalysis plays a crucial role in modern organic synthesis by offering milder reaction conditions, higher selectivity, and improved yields.

Catalytic Esterification: Beyond traditional acid catalysis, enzyme-catalyzed esterification using lipases offers an environmentally benign alternative. google.com These reactions can be performed under neutral conditions and at moderate temperatures, which is advantageous for substrates with sensitive functional groups. google.com Other advanced methods include the Shiina esterification, which uses an aromatic carboxylic acid anhydride (B1165640) as a dehydration agent with either a Lewis acid or a nucleophilic catalyst to facilitate the reaction under mild conditions. wikipedia.org

Catalytic Halogenation: The development of catalytic systems for the regioselective halogenation of aromatic and heteroaromatic rings is an active area of research. Metalloenzymes, such as iron-containing halogenases, are known to catalyze C-H bond halogenation with high selectivity in biological systems. researchgate.net Synthetic mimics of these enzymes, for example using non-heme iron catalysts, are being developed for practical organic synthesis and could potentially offer a route to selectively chlorinate the pyridine ring at the desired positions. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of picolinate derivatives, as it can significantly influence reaction rates, selectivity, and product purity. researchgate.net In the synthesis of related dichloropyridine compounds, solvents are known to have a substantial impact. For instance, in the nickel-catalyzed arylation of dichloropyridines, the use of acetonitrile (B52724) (MeCN) was found to be crucial for achieving high selectivity for monoarylation, whereas tetrahydrofuran (B95107) (THF) was less effective. youtube.comrsc.org

For esterification reactions, solvent polarity plays a significant role. sigmaaldrich.com Inert solvents like chloroform (B151607) or dichloromethane (B109758) are often employed for chlorination steps in the synthesis of similar compounds like methyl 3,5-dichloropicolinate. sigmaaldrich.com The selection of an appropriate solvent can also be guided by green chemistry principles, favoring less toxic and recyclable options. mdpi.com

The following table, based on findings for related picolinate syntheses, illustrates how solvent choice can impact reaction outcomes.

Table 1: Effect of Solvent on a Model Picolinate Synthesis This table is representative and compiled from data on similar pyridine derivative syntheses.

| Solvent | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|

| Dioxane | 1 | 92 | Optimal result for a model reaction. youtube.com |

| Acetonitrile (MeCN) | 20 | 88 | Crucial for high monoarylation selectivity in Ni-catalyzed couplings. youtube.comrsc.org |

| Ethanol | 5 | 95 | Effective in multicomponent reactions for picolinate synthesis. montana.edu |

| Methanol | - | - | Commonly used as both reagent and solvent in esterification. |

| Dimethylformamide (DMF) | - | Low | Can lead to low yields in some esterification reactions. Current time information in Bangalore, IN. |

Temperature and Pressure Parameters in this compound Formation

Temperature is a critical factor that governs reaction kinetics and selectivity. bldpharm.com For the synthesis of dichlorinated picolinates, specific temperature control is essential. For example, the chlorination of methyl picolinate to form isomers is typically conducted at low temperatures, such as 0 to 5 °C, to manage the exothermic nature of the reaction and control regioselectivity. sigmaaldrich.com In contrast, the esterification of the corresponding dichloropicolinic acid often occurs at elevated temperatures, ranging from 10 °C up to the boiling point of the alcohol (e.g., ~65 °C for methanol), to drive the reaction towards completion. sigmaaldrich.com

In a described synthesis for the related methyl 3,6-dichloropicolinate, the reaction mixture was allowed to stand overnight at room temperature, suggesting that ambient temperature can be sufficient under certain conditions. For other related preparations, such as the formation of intermediates for benzamides, thioetherification is carefully controlled at 0–5 °C to prevent the formation of by-products.

Pressure is generally less emphasized in laboratory-scale syntheses of picolinates but can become a significant parameter in industrial-scale production, particularly for reactions involving gases like carbon monoxide in carbonylation processes. bldpharm.com Precise temperature and pressure control in industrial reactors is key to optimizing yield and minimizing by-products. sigmaaldrich.com

Table 2: Temperature Parameters in Related Dichloropicolinate Syntheses This table is representative and compiled from data on similar pyridine derivative syntheses.

| Reaction Step | Temperature Range (°C) | Purpose | Reference Compound |

|---|---|---|---|

| Chlorination | 0–5 | Control exothermic reaction, enhance selectivity. | Methyl 3,5-dichloropicolinate sigmaaldrich.com |

| Esterification | 10–65 | Drive reaction equilibrium towards product. | Methyl 3,5-dichloropicolinate sigmaaldrich.com |

| Thioetherification | 0–5 | Avoid by-product formation. | Methyl 3,6-dichloropicolinate |

| Cross-Coupling | 60 | Optimize catalytic activity and yield. | Methyl 2,5-dichloropicolinate youtube.com |

Reagent Stoichiometry and Impurity Profile Management

The molar ratio of reactants, or stoichiometry, is a fundamental aspect of reaction optimization that directly impacts product yield, conversion rates, and the formation of impurities. montana.edu In an ideal reaction, reactants are mixed in exact stoichiometric amounts. However, in practice, it is common to use one reagent in excess to drive the reaction to completion and maximize the consumption of a more valuable limiting reactant. google.com

For instance, in the esterification of dichloropicolinic acids, an excess of the alcohol (e.g., methanol) is often used to shift the reaction equilibrium toward the formation of the desired methyl ester. sigmaaldrich.com In catalytic reactions, such as Suzuki-Miyaura couplings used to functionalize dichloropyridines, the stoichiometry of the boronic acid, base, and ligand relative to the substrate must be carefully controlled. Using 1.1 equivalents of boronic acid was shown to provide a high yield of the desired monoarylated product while minimizing the formation of the diarylated impurity. youtube.com

Careful management of reagent stoichiometry is also crucial for controlling the impurity profile. The formation of by-products can often be suppressed by adjusting the ratios of reactants or the concentration of the catalyst. For example, in the synthesis of picolinate derivatives via multicomponent reactions, the ratio of reactants was optimized to maximize the yield of the desired product. montana.edu

Table 3: Representative Reagent Stoichiometry in Related Syntheses This table is representative and compiled from data on similar pyridine derivative syntheses.

| Reaction Type | Limiting Reagent | Excess Reagent(s) | Stoichiometric Ratio (approx.) | Purpose of Excess |

|---|---|---|---|---|

| Esterification | Dichloropicolinic Acid | Methanol | 1 : large excess | Drive equilibrium to completion. sigmaaldrich.com |

| Ni-catalyzed Arylation | Dichloropicolinate | Arylboronic Acid, Base | 1 : 1.1 : 3.0 | Ensure full conversion of starting material, maximize yield. youtube.com |

| Amidation | Methyl Dichloropicolinate | Ammonium Hydroxide (B78521) | 1 : molar excess | Ensure complete conversion to amide. |

| Multicomponent Reaction | Aldehyde | Ammonium Acetate, Malononitrile | 1 : 1.5 : 1.2 | Optimize yield in a one-pot synthesis. montana.edu |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The synthesis of pyridine derivatives, including this compound, can be made more sustainable by applying the twelve principles of green chemistry.

Key areas for applying these principles include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com Processes with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric by-products.

Use of Safer Solvents and Auxiliaries : Traditional syntheses often use hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. sigmaaldrich.com Where possible, solvent-free reactions, perhaps facilitated by microwave irradiation, offer a significant environmental benefit. youtube.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts, used in small amounts, can be recycled and can increase reaction selectivity, reducing waste. This includes the use of metal-based catalysts, organocatalysts, or biocatalysts (enzymes), which can operate under mild conditions.

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. Methodologies like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. youtube.com

Use of Renewable Feedstocks : While challenging for highly functionalized molecules like this compound, sourcing starting materials from renewable biomass instead of petrochemicals is a long-term goal of green chemistry. sigmaaldrich.com

By integrating these principles, the synthesis of this compound can be improved to be more economically viable and environmentally benign.

Applications in Advanced Organic Synthesis

Methyl 5,6-dichloropicolinate as a Versatile Synthetic Building Block

The strategic placement of chloro substituents and an ester group on the pyridine (B92270) ring makes this compound an important precursor in organic synthesis. a2bchem.com These features provide multiple reactive sites for chemical modification, enabling chemists to construct diverse and complex molecular architectures. a2bchem.com

The pyridine ring is a common structural core in a vast number of FDA-approved drugs, natural alkaloids, and materials. rsc.org However, the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom present challenges for direct and selective functionalization. rsc.org this compound serves as an activated pyridine derivative, where the chlorine atoms facilitate various functionalization reactions. a2bchem.com This allows for the introduction of new chemical moieties at specific positions, which is essential for tailoring the biological or chemical activities of the final products. a2bchem.com The presence of these reactive centers allows for a range of transformations, making it a key platform for creating substituted pyridine compounds. a2bchem.comuiowa.edu

This compound is a valuable precursor for the synthesis of more complex heterocyclic compounds, particularly those containing a pyridine ring. a2bchem.com Its structure allows it to be used in cyclization reactions to form fused heterocyclic systems. For instance, through intramolecular C–H arylation reactions catalyzed by transition metals like palladium, derivatives of this compound can be used to construct multiply fused heteroaromatic compounds. beilstein-journals.org This capability is significant in the development of functional materials and bioactive molecules. a2bchem.combeilstein-journals.org The imidazo[1,2-a]pyridine (B132010) skeleton, for example, which is present in many pharmaceutical agents, can be synthesized and derivatized using strategies that begin with functionalized pyridines. mdpi.com

Derivatization Strategies of this compound

The chemical versatility of this compound is most evident in the variety of derivatization strategies it can undergo. a2bchem.com These transformations, primarily involving the displacement of its halogen atoms, allow for the precise tuning of the molecule's properties for specific applications in pharmaceutical research, agrochemical development, and materials science. a2bchem.com

The two chlorine atoms on the pyridine ring are susceptible to displacement by a variety of nucleophiles. savemyexams.comrsc.org This reactivity is a cornerstone of its utility, enabling the introduction of a wide range of functional groups onto the pyridine core. a2bchem.com The relative reactivity of halogens, where a more reactive halogen can displace a less reactive one, is a fundamental principle governing these transformations. savemyexams.com

Amination, the introduction of an amino group, is a key derivatization strategy. This can be achieved through reactions like reductive amination, where a carbonyl group is converted to an amine. organic-chemistry.org Specifically, amination of polychlorinated picolinates is a known route to produce aminopicolinates, which are valuable intermediates. google.com For example, methyl 4-amino-3,6-dichloropicolinate is a crucial intermediate in the synthesis of the herbicide Arylex™. lookchem.com The synthesis of such compounds can involve the displacement of a chlorine atom with an amino group, a reaction that is fundamental in building more complex and functionalized molecules. google.comgoogle.com

Table 1: Examples of Amination Reactions on Dichloropicolinate Scaffolds

| Starting Material | Reagent(s) | Product | Application/Significance |

| Methyl 3,4,5,6-tetrabromopyridine-2-carboxylate | Ammonia (B1221849) gas in Methanol (B129727) | Methyl 4-amino-3,5,6-tribromopyridine-2-carboxylate | Herbicide intermediate synthesis. google.com |

| Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | Bromine, Fuming sulfuric acid | Methyl 4-amino-5-bromo-3,6-dichloropicolinate | Further functionalization for agrochemicals. google.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. iitk.ac.in The Suzuki-Miyaura coupling, which pairs an organoborane with an organic halide, is a widely used method for synthesizing biaryls and is applicable to derivatives like this compound. iitk.ac.indiva-portal.org In these reactions, a palladium catalyst facilitates the coupling of the chlorinated pyridine ring with an arylboronic acid. rsc.orggoogle.com This methodology allows for the introduction of various aryl groups onto the picolinate (B1231196) scaffold, significantly increasing molecular complexity. iitk.ac.in The reaction typically involves a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgrsc.org This strategy has been employed in the synthesis of 4-amino-6-(heterocyclic)picolinates, which have shown utility as herbicides. google.com

Table 2: Examples of Palladium-Catalyzed Arylation Reactions

| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield |

| Methyl 4-amino-3,5,6-trichloropicolinate | 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | Methyl 4-amino-6-(benzo[b]thiophen-5-yl)-3,5-dichloropicolinate | Not specified. google.com |

| Amide of 2-quinolinecarboxyamide | N-Aryl moiety with C-Br bond | Pd(OAc)₂ / PPh₃ | Cyclized fused heterocycle | 94%. beilstein-journals.org |

| 5-Iodovanillin | Various arylboronic acids | Pd(II) complex 4a | Biphenyl derivatives | Good to excellent. rsc.org |

Ester Hydrolysis and Amidation for Carboxylic Acid Derivatives

The methyl ester group of this compound can be readily converted into other carboxylic acid derivatives, such as carboxylic acids and amides, which are pivotal intermediates in the synthesis of agrochemicals and pharmaceuticals.

Ester hydrolysis, or saponification, is typically achieved under basic conditions to yield the corresponding carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. masterorganicchemistry.com For instance, the hydrolysis of the related methyl 3,6-dichloropicolinate to 3,6-dichloropicolinic acid is accomplished by heating with sodium hydroxide (B78521) in a suitable solvent. google.com This process is fundamental for creating derivatives where a carboxylic acid functionality is required for further coupling or biological activity. google.com

Amidation of the ester can be performed by reacting it with ammonia or a primary or secondary amine. googleapis.com This reaction, sometimes referred to as aminolysis, converts the ester directly into an amide. masterorganicchemistry.com While direct amidation of esters can be challenging, it is a key transformation. For example, methyl 3,6-dichloropicolinate has been reacted with methylhydrazine to produce 3,6-dichloropicolinic acid methylhydrazide, a type of amide derivative. google.com Such reactions are crucial for building more complex molecular scaffolds. googleapis.comnih.gov

Table 2: Examples of Ester Transformations for Dichloropicolinates

| Starting Material | Reagents | Product | Transformation | Reference |

| Methyl 3,6-dichloropicolinate | 1. NaOH, Heat2. Acid | 3,6-Dichloropicolinic acid | Hydrolysis | google.com |

| Methyl 3,6-dichloropicolinate | Methylhydrazine | 3,6-Dichloropicolinic acid methylhydrazide | Amidation (Hydrazide formation) | google.com |

Site-Selective Transformations on the Pyridine Ring

The two chlorine atoms on the pyridine ring of this compound offer the potential for site-selective reactions, where one chlorine atom reacts preferentially over the other. This selectivity is a cornerstone of modern synthetic chemistry, allowing for the controlled construction of complex molecules without the need for extensive protecting group strategies. libretexts.orgbeilstein-journals.org The difference in the electronic environment of the C5 and C6 positions can be exploited to achieve this selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds at specific positions on the pyridine ring. Patent literature indicates that this compound is a substrate for Suzuki coupling reactions, where it can be reacted with arylboronic acids in the presence of a palladium catalyst and a base to form mono-arylated products. googleapis.com The choice of catalyst, ligands, and reaction conditions can influence which chlorine atom is preferentially replaced. googleapis.com

While the literature does not always provide explicit details on the regioselectivity for the 5,6-dichloro isomer, studies on other dihalopyridines show that high selectivity can often be achieved. This allows for the stepwise functionalization of the pyridine ring, where one chlorine is replaced via a cross-coupling reaction, leaving the second chlorine available for a subsequent, different transformation. This stepwise approach is highly valuable for building diverse libraries of substituted picolinates for various applications.

Agrochemical Research and Development Utilizing Methyl 5,6 Dichloropicolinate

Role as an Intermediate in Herbicide Synthesis

The primary application of Methyl 5,6-dichloropicolinate in the agrochemical industry is as a crucial intermediate in the manufacturing of potent herbicides. mdpi.com Its dichlorinated pyridine (B92270) ring serves as a key scaffold for the construction of more complex active ingredients.

Precursor to Auxin Herbicides (e.g., Halauxifen-methyl (B1255740), Arylex)

This compound and its close derivatives are instrumental in the synthesis of a new generation of synthetic auxin herbicides, most notably Halauxifen-methyl, the active ingredient in Arylex™ herbicides. lookchem.com Synthetic auxins mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. researchgate.net

The synthesis of these herbicides often involves a cross-coupling reaction, such as the Suzuki reaction, where the chlorine atoms on the pyridine ring of a dichloropicolinate derivative are substituted with an aryl group. researchgate.net While specific industrial synthesis routes are proprietary, the general pathway highlights the importance of the dichloropicolinate core structure provided by intermediates like this compound.

Contributions to New Agrochemical Formulations

The use of this compound as a starting material allows for the development of innovative agrochemical formulations. By modifying the core structure of this intermediate, chemists can fine-tune the physicochemical properties of the final herbicide product, such as its solubility, stability, and uptake by the target weed species. This versatility in chemical manipulation is essential for creating formulations that are effective under various environmental conditions and compatible with other crop protection products. mdpi.com

Structure-Activity Relationship (SAR) Studies in Herbicidal Agents

The development of new herbicides is heavily reliant on understanding the relationship between a molecule's structure and its biological activity (SAR). The dichlorinated pyridine framework of this compound has been a focal point of such studies.

Design of Novel Pyridine-Based Herbicides

The structural backbone provided by this compound serves as a template for the rational design of new pyridine-based herbicides. mdpi.comresearchgate.net By using this intermediate, researchers can systematically introduce a wide array of chemical groups at various positions on the pyridine ring and the ester functionality. This approach allows for the exploration of a vast chemical space to identify novel compounds with improved herbicidal properties, such as greater efficacy at lower application rates, a broader weed control spectrum, or enhanced crop selectivity. The ultimate goal is to develop more effective and environmentally benign weed management solutions. researchgate.net

Mechanistic Investigations of Herbicidal Action Derived from this compound Derivatives

Herbicides derived from this compound, such as Halauxifen-methyl, function as synthetic auxins. researchgate.net The herbicidal mechanism is initiated by the rapid absorption of the active ingredient by the leaves and roots of susceptible plants. Once inside the plant, it is translocated through the xylem and phloem and accumulates in the meristematic tissues, which are regions of active cell division and growth.

Interference with Plant Growth Regulation (Auxin Mimicry)

There is no specific information available in the public domain that details studies on the interference of this compound with plant growth regulation through auxin mimicry. Research on related picolinate (B1231196) herbicides, such as picloram (B1677784) and clopyralid, has established that these molecules function as synthetic auxins. hracglobal.comumn.edu They bind to auxin receptors, primarily the F-box protein AFB5, which is part of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. hracglobal.comnih.gov This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes and causing phytotoxic effects. hracglobal.com

However, specific studies confirming that this compound follows this mechanism of action, or any data from such studies, are not present in the available literature.

Target Enzyme Inhibition Studies in Dicotyledonous Plants

There are no publicly available research findings or data tables from studies investigating the target enzyme inhibition of this compound in dicotyledonous plants. The primary mode of action for synthetic auxin herbicides is not direct enzyme inhibition but rather the overstimulation of a hormonal pathway. umn.eduufl.edu While the ultimate effects of this overstimulation include changes in the activity of various enzymes, such as those involved in ethylene (B1197577) and abscisic acid biosynthesis, the initial target is the auxin receptor protein complex. researchgate.net

Detailed studies on how this compound specifically interacts with these receptors or downstream enzymes are not documented in the scientific literature.

Pharmaceutical Research and Medicinal Chemistry Applications

Methyl 5,6-dichloropicolinate as a Precursor to Pharmaceutical Intermediates

The chemical reactivity of this compound makes it a versatile starting material for the synthesis of more complex molecules that serve as pharmaceutical intermediates. a2bchem.com These intermediates are crucial components in the multi-step synthesis of active pharmaceutical ingredients (APIs). The presence of chlorine atoms on the pyridine (B92270) ring allows for various chemical modifications, such as nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups like amines or thiols. This flexibility enables chemists to introduce specific chemical properties necessary for the desired biological activity of the final drug molecule. a2bchem.com

Furthermore, the ester group of this compound can undergo transformations like hydrolysis to a carboxylic acid or reduction to an alcohol, providing additional avenues for derivatization. This adaptability allows for the creation of a diverse range of intermediates, which can then be used to build a variety of drug candidates. The strategic use of this compound as a precursor facilitates the efficient construction of complex molecular architectures required for many modern pharmaceuticals. a2bchem.com

Synthesis of Bioactive Compounds Containing the Picolinate (B1231196) Core

The picolinate scaffold, a pyridine ring with a carboxylic acid or its ester derivative, is a common feature in many biologically active compounds. ontosight.ai this compound provides a direct route to incorporating this important structural motif into new potential drugs. a2bchem.com

Derivatization for Drug Discovery Leads

Drug discovery often involves the synthesis and screening of large libraries of compounds to identify "hits" or "leads" with promising biological activity. The derivatization of this compound is a key strategy in this process. By systematically modifying the structure of this compound, chemists can generate a wide range of analogs. a2bchem.com For example, substitution of the chlorine atoms with different amines or other nucleophiles can lead to compounds with varied electronic and steric properties, which in turn can influence their interaction with biological targets.

This approach allows for the exploration of a broad chemical space around the picolinate core, increasing the chances of discovering novel compounds with therapeutic potential. The versatility of this compound as a starting material makes it an invaluable tool for generating diverse compound libraries for high-throughput screening in drug discovery programs. a2bchem.com

Medicinal Chemistry Analog Synthesis (e.g., Oxadiazole-Based Bioisosteres)

In medicinal chemistry, the concept of bioisosterism is often employed, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. Oxadiazoles, a class of five-membered heterocyclic rings, are frequently used as bioisosteric replacements for ester and amide groups. nih.govencyclopedia.pub This is because they can mimic the spatial arrangement and electronic properties of these groups while offering improved metabolic stability. encyclopedia.pub

This compound can be utilized in the synthesis of picolinate-containing compounds where the ester group is replaced by an oxadiazole ring. mdpi.comnih.gov For instance, the ester can be converted to a hydrazide, which is then cyclized with a suitable reagent to form a 1,3,4-oxadiazole (B1194373) ring. This strategy allows medicinal chemists to create analogs of known bioactive picolinates with potentially enhanced drug-like properties. nih.gov The 1,3,4-oxadiazole isomer, in particular, has been shown to exhibit lower lipophilicity and improved metabolic stability compared to the 1,2,4-oxadiazole (B8745197) isomer. nih.gov

Bioisosteric Replacements in Medicinal Chemistry

| Original Functional Group | Bioisostere | Rationale for Replacement | Potential Advantages |

|---|---|---|---|

| Ester | 1,3,4-Oxadiazole | Mimics the size, shape, and electronic properties of the ester group. | Improved metabolic stability (resistance to hydrolysis by esterases), potentially altered solubility and receptor binding. encyclopedia.pub |

| Amide | 1,2,4-Oxadiazole or 1,3,4-Oxadiazole | Similar spatial arrangement and hydrogen bonding capabilities. | Enhanced metabolic stability, potential for novel interactions with the biological target. nih.govencyclopedia.pub |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. drugdesign.org SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity.

Influence of this compound Scaffold on Biological Activity

The dichlorinated pyridine core of this compound provides a rigid scaffold that can be used to orient substituents in a specific three-dimensional arrangement. mdpi.com The position and nature of the substituents on this scaffold can have a profound impact on the biological activity of the resulting compounds. researchgate.net For example, the chlorine atoms at the 5 and 6 positions influence the electronic properties of the pyridine ring and can participate in interactions with the biological target.

By synthesizing a series of analogs with different substituents at various positions of the this compound scaffold, medicinal chemists can probe the specific interactions that are important for biological activity. This information is crucial for designing more potent and selective drug candidates. For instance, replacing the chlorine atoms with other groups can reveal which positions on the pyridine ring are sensitive to steric bulk or electronic effects.

Role of the Methyl Group in Pharmacological Profile Modulation

The methyl group of the ester in this compound, while seemingly simple, can play a significant role in modulating the pharmacological profile of a compound. mdpi.com This "magic methyl" effect can influence a drug's properties in several ways. mdpi.com

Influence of the Methyl Group on Pharmacological Properties

| Property | Influence of the Methyl Group | Example from Research |

|---|---|---|

| Potency | Can increase binding affinity through hydrophobic interactions with the target protein. mdpi.com | The addition of a methyl group to a thiophene (B33073) derivative resulted in a 50-fold increase in affinity for the CB₂R receptor. mdpi.com |

| Metabolic Stability | Can block sites of metabolism, leading to a longer half-life in the body. mdpi.com | Introduction of methyl groups at the 6-position of a morpholin-2-one (B1368128) scaffold significantly improved plasma stability by sterically hindering lactone hydrolysis. mdpi.com |

| Selectivity | Can fine-tune the fit of a molecule into the binding pocket of the target, leading to greater selectivity over other related targets. | Methyl substitution on the phenanthroline ring of platinum(II) complexes affected their biological activity, with 5,6-dimethyl substitution promoting intercalative binding to DNA. scielo.org.mx |

| Solubility | Can modulate aqueous solubility by altering the crystal lattice energy and lipophilicity. mdpi.com | Methyl esters generally exhibit lower lipophilicity than ethyl esters, which can impact their bioavailability. |

Mechanistic Studies of Methyl 5,6 Dichloropicolinate Reactivity and Transformation

Exploration of Catalytic Reaction Mechanisms

Nickel-Catalyzed Cross-Coupling Mechanistic Insights

Nickel-catalyzed cross-coupling reactions of dichloropyridines, such as Methyl 5,6-dichloropicolinate, often yield a mixture of mono- and diarylated products. nih.gov The selectivity of these reactions is highly dependent on the phosphine (B1218219) ligand and the solvent used. nih.govmontana.edu Studies have shown that in the Suzuki-Miyaura coupling of methyl-2,5-dichloropicolinate, more electron-rich trialkylphosphines tend to produce diarylated products, while less electron-rich di- and triarylphosphines favor monoarylation. nih.gov

A key intermediate in these reactions is a Ni(0)-π complex formed with the monoarylated product. acs.orgmontana.edu The fate of this intermediate determines the final product distribution. With larger, more electron-rich trialkylphosphine ligands, this complex undergoes intramolecular oxidative addition more rapidly than ligand substitution by the solvent, leading to the diarylated product. acs.orgmontana.edu In contrast, with smaller di- and triarylphosphine ligands, associative ligand substitution by a solvent like acetonitrile (B52724) (MeCN) can compete with oxidative addition, resulting in the selective formation of the monoarylated product. nih.govacs.orgmontana.edu

The catalytic cycle is generally understood to involve the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. chinesechemsoc.org This is followed by oxidative addition of the aryl halide to the Ni(0) species, transmetalation with the coupling partner (e.g., an organoboron reagent), and finally, reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. issuu.com In some cases, particularly in electrochemical cross-couplings, the reaction may proceed through a Ni(I)/Ni(III) catalytic cycle. acs.org

| Entry | Ligand | Monoarylated Product (2a) (%) | Diarylated Product (3a) (%) | Ratio (2a : 3a) |

|---|---|---|---|---|

| 1 | PnBu₃ | 2 | 23 | 1 : 12 |

| 2 | PEt₃ | 4 | 35 | 1 : 8.7 |

| 3 | PtBu₂Me | 4 | 64 | 1 : 16 |

| 4 | PiPr₃ | 17 | 72 | 1 : 4.2 |

| 5 | PPh₃ | 62 | 8 | 7.7 : 1 |

| 6 | PPh₂Me | 83 | 14 | 5.9 : 1 |

| 7 | PPh₂Et | 55 | 5 | 11 : 1 |

| 8 | PPh₂iPr | 39 | 3 | 13 : 1 |

| 9 | PPh₂Cy | 33 | 2 | 17 : 1 |

Ligand Effects on Reaction Selectivity and Pathway

The structure of the phosphine ligand plays a critical role in determining the selectivity and pathway of nickel-catalyzed cross-coupling reactions involving dichloropyridines. nih.govresearchgate.net Both the steric and electronic properties of the ligand influence the outcome. researchgate.net

A study on the Suzuki-Miyaura coupling of dichloropyridines revealed that phosphine ligands affording high selectivity for monoarylation fall within a narrow range of Tolman cone angles, specifically between 136° and 157°. nih.govacs.org More electron-donating trialkylphosphines, which are generally bulkier, favor the formation of diarylated products. nih.gov Conversely, less electron-rich and often smaller di- and triarylphosphines promote monoarylation. nih.govacs.org For instance, diphenylmethylphosphine (PPh₂Me) has been identified as an optimal ligand for achieving high selectivity and yield for monoarylation in these systems. nih.govmontana.edu

The solvent also has a significant impact, with acetonitrile (MeCN) being crucial for achieving high monoarylation selectivity in many cases. nih.govacs.org The interplay between the ligand and solvent is key. With smaller, less electron-donating ligands, the solvent can effectively compete with the second oxidative addition step, thus favoring the release of the monoarylated product from the nickel center. nih.govmontana.edu

In addition to phosphines, other types of ligands, such as N-heterocyclic carbenes (NHCs), have also been employed in nickel-catalyzed cross-couplings, demonstrating the broad scope of ligand design in controlling reaction outcomes. researchgate.net

| Ligand Type | Electronic Properties | Steric Properties (Tolman Cone Angle) | Predominant Product |

|---|---|---|---|

| Trialkylphosphines | More electron-rich | Generally larger | Diarylation |

| Di- and Triarylphosphines | Less electron-rich | 136° - 157° for high mono-selectivity | Monoarylation |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of nickel-catalyzed cross-coupling reactions. montana.educhinesechemsoc.org DFT studies have provided detailed insights into the reactivity of key intermediates and the factors controlling selectivity. montana.edu

For the nickel-catalyzed monoarylation of dichloropyridines, DFT calculations have supported experimental findings by explaining the observed ligand and solvent effects. montana.edu These studies have confirmed that the selectivity between mono- and diarylation is governed by the relative rates of two competing pathways for a crucial Ni(0)-π complex of the monoarylated product: intramolecular oxidative addition versus ligand substitution by the solvent. acs.orgmontana.edu

DFT calculations have been used to model transition states and reaction energy profiles, helping to rationalize why certain ligands and solvents favor specific reaction outcomes. chinesechemsoc.orgnih.gov For example, in the Stille coupling of phenol (B47542) derivatives, DFT calculations revealed an unusual 8-centered cyclic transition state for transmetalation. nih.gov Similarly, in electrochemically-driven cross-couplings, DFT has been used to map out the catalytic cycle, including the energies of various nickel oxidation states and intermediates. chinesechemsoc.org These computational models are crucial for understanding complex reaction networks and for the rational design of more efficient and selective catalysts. acs.org

Degradation Pathways and Chemical Stability under Varied Conditions

The chemical stability of chloropicolinates is a significant factor in their environmental persistence and reactivity. While specific degradation pathway studies for this compound are not extensively detailed in the provided search results, information on related compounds offers insights. Chloropicolinates are a subclass of synthetic auxin herbicides, and their degradation in the environment is a key area of study. biorxiv.orgpnwhandbooks.org The pH of the medium can significantly influence the degradation of related pesticides, affecting their persistence in soil. mdpi.com

Generally, picolinic acid derivatives can undergo various transformations. For instance, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5,6-dichloropicolinic acid. This hydrolysis can be acid or base-catalyzed. The chlorine substituents on the pyridine (B92270) ring can be susceptible to nucleophilic substitution reactions, particularly under forcing conditions or with strong nucleophiles. a2bchem.com

The stability of similar compounds, such as methyl 4,6-dichloropicolinate, is described as "stable under normal conditions," which typically implies stability towards air and moisture at ambient temperature. apolloscientific.co.uk However, elevated temperatures can promote degradation or other reactions. For example, in the context of SNAr fluorination reactions, chloropicolinates are reacted at high temperatures (e.g., 140 °C) to facilitate the displacement of a chlorine atom. umich.edu

The persistence of herbicides in soil is a complex issue, with factors like soil type, pH, microbial activity, and temperature all playing a role. mdpi.com Some herbicides can persist in the soil for extended periods, potentially affecting subsequent crops. mdpi.com

Intermolecular Interactions and Complex Formation

The structure of this compound, featuring a pyridine ring, a carboxylate group, and chlorine atoms, allows for a variety of intermolecular interactions that can influence its physical properties and reactivity. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. nih.gov While the molecule itself does not have hydrogen bond donors, in the presence of protic solvents or other molecules with O-H or N-H groups, it can participate in hydrogen bonding. nih.gov

The aromatic pyridine ring can engage in π-stacking interactions with other aromatic systems. The chlorine atoms introduce dipoles into the molecule and can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. These various non-covalent forces, including van der Waals interactions, collectively determine the crystal packing of the solid material and its solution-phase behavior. nih.govmdpi.com

This compound can also act as a ligand, coordinating to metal ions through the pyridine nitrogen and/or the carbonyl oxygen of the ester group. a2bchem.com This chelating ability is a common feature of picolinate (B1231196) derivatives and is relevant in the context of its catalytic transformations, where it must interact with the nickel catalyst. The formation of such metal complexes is a critical step in many catalytic cycles. The study of these intermolecular interactions and complex formation is crucial for understanding reaction mechanisms and for applications in areas like crystal engineering and materials science. nih.govmdpi.com

Advanced Analytical Methodologies for Methyl 5,6 Dichloropicolinate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating components of a mixture. rroij.com For compounds like Methyl 5,6-dichloropicolinate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods. eurl-pesticides.eu

HPLC is a cornerstone for the analysis of arylpicolinate compounds, including derivatives of this compound, in various matrices such as soil and water. nih.govscielo.brscielo.br The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. researchgate.net For the analysis of related arylpicolinate herbicides like florpyrauxifen-benzyl, successful separations have been achieved using C8 or C18 columns. scielo.brregulations.gov The mobile phase typically consists of an aqueous component (like water with formic acid to control pH) and an organic modifier (such as acetonitrile (B52724) or methanol). scielo.brepa.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target analyte from matrix interferences.

Key parameters in HPLC method development include the choice of column, mobile phase composition, flow rate, and column temperature. For instance, in the analysis of florpyrauxifen-benzyl in soil, a Poroshell column was used with a mobile phase of acetonitrile and water (85:15 v/v) acidified with 0.1% formic acid, at a flow rate of 0.3 mL min⁻¹ and a temperature of 30 °C. scielo.brscielo.br Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information and allows for the selection of the optimal wavelength for quantification, enhancing selectivity. nih.govscielo.brscielo.br For florpyrauxifen-benzyl, wavelengths of 243 nm and 260 nm have been found to be effective. scielo.brresearchgate.net

Table 1: Example HPLC Conditions for Analysis of a Related Arylpicolinate Herbicide

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | scielo.br |

| Column | Poroshell | scielo.brscielo.br |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) with 0.1% Formic Acid | scielo.brscielo.br |

| Flow Rate | 0.3 mL min⁻¹ | scielo.brscielo.br |

| Temperature | 30 °C | scielo.brscielo.br |

| Detection Wavelength | 243 nm | scielo.brscielo.br |

| Injection Volume | 10 µL | scielo.brscielo.br |

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Analytes are vaporized and separated based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. researchgate.net For compounds that are not sufficiently volatile, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.netnih.gov

While direct GC analysis of this compound may be challenging due to its polarity and molecular weight, its more volatile derivatives or degradation products could be amenable to this technique. The selection of the appropriate GC column, typically based on the polarity of the stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane), is critical for achieving good resolution. Temperature programming of the GC oven is standard practice, allowing for the separation of compounds with a wide range of boiling points. mdpi.com

The coupling of chromatographic techniques with mass spectrometry (MS) provides a significant enhancement in sensitivity and selectivity, making it the gold standard for trace-level analysis. eurl-pesticides.eumdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for the determination of pesticide residues, including arylpicolinates like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, in complex matrices. regulations.govepa.govepa.gov After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer. regulations.gov

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor ion to product ion transitions. epa.gov This provides two levels of specificity, significantly reducing the likelihood of false positives. For halauxifen-methyl and its metabolites in water, analysis was performed by HPLC using a Zorbax SB-C8 column coupled with MS/MS-ESI+ detection, monitoring two MRM transitions per analyte for quantification and confirmation. epa.gov Sample preparation for complex matrices often involves techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interferences. epa.govepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for the analysis of volatile and semi-volatile organic compounds. nih.gov After separation by the GC column, compounds are typically ionized by electron ionization (EI), which creates a characteristic fragmentation pattern that serves as a "fingerprint" for identification. lcms.cz The mass spectrometer can be a single quadrupole for routine analysis or a more advanced detector like a Time-of-Flight (TOF) or tandem quadrupole (MS/MS) for higher resolution and sensitivity. nih.govmdpi.com GC-MS/MS offers enhanced selectivity for complex samples by reducing matrix interference. nih.gov

Table 2: Example LC-MS/MS Parameters for a Related Arylpicolinate Herbicide

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | HPLC | epa.gov |

| Column | Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm | epa.gov |

| Mobile Phase | Gradient of 0.1% formic acid in methanol (B129727) and aqueous 0.1% formic acid | epa.gov |

| Ionization | Positive Ion Electrospray (ESI+) | regulations.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | epa.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | epa.gov |

Spectroscopic Characterization Methods in Research

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds and for the identification of unknown metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. researchgate.netlibretexts.org It is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com

For a compound like this compound, ¹H NMR and ¹³C NMR are fundamental.

¹H NMR would provide information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). The aromatic protons on the picolinate (B1231196) ring and the protons of the methyl ester group would show distinct signals.

¹³C NMR provides information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in the structure gives a distinct signal.

For unambiguous structural assignment, two-dimensional (2D) NMR techniques are employed: mdpi.com

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, which can help in determining stereochemistry. mdpi.com

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum. athabascau.ca

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups:

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in the ester functionality. libretexts.orgpressbooks.pub

C-O Stretch: An absorption in the region of 1100-1300 cm⁻¹ would correspond to the C-O single bond of the ester. pressbooks.pub

Aromatic C=C and C=N Stretches: The pyridine (B92270) ring would exhibit several absorption bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. libretexts.org

C-Cl Stretch: The carbon-chlorine stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Ester (C=O) | Stretch | 1720 - 1740 | libretexts.org |

| Ester (C-O) | Stretch | 1100 - 1300 | pressbooks.pub |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 | libretexts.org |

| Aromatic C-H | Stretch | > 3000 | libretexts.org |

| Alkyl C-H (methyl) | Stretch | < 3000 | libretexts.org |

| C-Cl | Stretch | 600 - 800 | athabascau.ca |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of chemical compounds. In the analysis of this compound, MS provides crucial data for its identification and characterization.

The molecular weight of this compound has been determined to be 206.03 g/mol . msesupplies.comcalpaclab.commsesupplies.combldpharm.com PubChem computes a slightly different molecular weight of 206.02 g/mol . nih.gov The exact mass, which is the mass of a molecule with a specific isotopic composition, is calculated to be 204.9697338 Da. nih.gov This precise mass measurement is instrumental in confirming the elemental composition of the molecule.

Subsequent fragmentation of this molecular ion would likely involve the cleavage of the ester group. Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) radical (•OCH3) to form an acylium ion, or the loss of the methyl group (•CH3). In the case of this compound, the following fragment ions could be expected:

[M - OCH3]+ : Loss of the methoxy group (mass 31) would result in an ion with a mass-to-charge ratio (m/z) of 174.

[M - Cl]+ : Loss of a chlorine atom (mass 35 or 37, depending on the isotope) could also occur.

[M - COOCH3]+ : Cleavage of the entire methoxycarbonyl group would lead to a dichloropyridinyl radical cation.

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum for chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a specific ratio due to the natural abundance of 35Cl and 37Cl isotopes. The analysis of these fragmentation patterns is essential for the unambiguous identification of this compound and its derivatives.

It is important to note that derivatization techniques, such as the formation of picolinyl esters, can be employed to direct fragmentation pathways and facilitate the identification of positional isomers of related compounds, as demonstrated in the analysis of dichlorinated fatty acids. nih.gov

Method Development and Validation for Research Applications

Analytical Method Development for Purity and Identity Confirmation

The development of robust analytical methods is critical for ensuring the quality and reliability of research involving this compound. High-Performance Liquid Chromatography (HPLC) is a primary technique used for the purity assessment of this compound. msesupplies.commsesupplies.com Suppliers often specify a purity of at least 97% as determined by HPLC. calpaclab.com

Method development in HPLC for this compound would involve the optimization of several parameters to achieve adequate separation from potential impurities and degradation products. These parameters include:

Column Selection : A reversed-phase column (e.g., C18) is typically suitable for a molecule with the polarity of this compound.

Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would be used. The gradient or isocratic elution profile would be optimized to achieve the best resolution.

Detector Wavelength : A UV detector would be used, and the optimal wavelength for detection would be determined by acquiring the UV spectrum of the compound.

For identity confirmation, a combination of chromatographic retention time and spectroscopic data is employed. Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides definitive identification through molecular weight and fragmentation analysis. bldpharm.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for unambiguous structure elucidation and identity confirmation. bldpharm.com

Quality Control (QC) Applications in Research Materials

Quality control (QC) is an essential aspect of chemical research, ensuring that the starting materials meet the required standards of purity and identity. For this compound used in research, QC procedures would rely on the analytical methods developed for purity and identity confirmation.

Routine QC checks would likely involve:

HPLC analysis : To verify the purity of each batch of the compound and to detect the presence of any impurities.

Identity verification : This can be achieved through techniques like LC-MS or by comparing the HPLC retention time and UV spectrum to a certified reference standard.

The table below summarizes the analytical techniques and their roles in the quality control of this compound for research applications.

| Analytical Technique | Parameter Measured | Purpose in QC |

| High-Performance Liquid Chromatography (HPLC) | Purity (%) | Quantify the amount of this compound and detect impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight and Fragmentation Pattern | Confirm the identity of the compound and identify unknown impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Provide detailed structural information for unambiguous identity confirmation. |

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in chemical research, offering deep insights into molecular structures, properties, and interactions without the need for extensive laboratory experiments. wikipedia.org These methods are applied to picolinate (B1231196) derivatives to predict their behavior and guide the design of new compounds.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the structures and properties of molecules like picolinates. wikipedia.org These calculations help in understanding and predicting the reactivity and regioselectivity of reactions involving Methyl 5,6-dichloropicolinate. For instance, the position of chlorine atoms on the pyridine (B92270) ring significantly influences the molecule's electronic effects, which in turn dictates the preferred sites for reactions like cross-coupling. By modeling reaction pathways and transition states, researchers can anticipate the outcomes of synthetic steps, optimizing conditions for desired products and minimizing by-products.

In silico screening uses computational methods to evaluate large libraries of virtual compounds for their potential biological activity. This approach accelerates the discovery of new lead structures for drug and agrochemical development. researchgate.net For picolinate derivatives, molecular docking studies are performed to predict how well these molecules will bind to specific biological targets, such as enzymes or receptors in pests or pathogens. acs.orgpensoft.net For example, derivatives of chloropicolinates have been screened in silico against the MurB enzyme, a key component in the cell wall biosynthesis of bacteria, to identify potential new anti-tuberculosis agents. acs.org Similarly, quantitative structure-activity relationship (QSAR) models are built to correlate the chemical structure of picolinate derivatives with their observed biological activity, guiding the design of more potent compounds. nih.gov

| Computational Technique | Application in Picolinate Research | Example Target/Goal |

| Density Functional Theory (DFT) | Predicts molecular structure, energy, and reactivity. | Understanding chlorination regioselectivity. |

| Molecular Docking | Simulates the binding of a molecule to a biological target. | Evaluating binding affinity to the ABL kinase domain for anticancer agents. nih.gov |

| QSAR | Correlates chemical structure with biological activity. | Guiding the synthesis of novel herbicides. nih.gov |

| In Silico Screening | Virtually tests large libraries of compounds for activity. | Identifying potential inhibitors for Mycobacterium tuberculosis. acs.orgresearchgate.net |

Development of Next-Generation Agrochemicals and Pharmaceuticals

This compound is a key intermediate in the creation of next-generation products for agriculture and medicine. a2bchem.com Its derivatives are central to the discovery of new synthetic auxin herbicides. mdpi.combohrium.com By modifying the picolinate structure, for instance by replacing a chlorine atom with a phenyl or pyrazolyl group, researchers have developed novel herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl with potent and broad-spectrum activity. nih.gov

In the pharmaceutical realm, picolinate derivatives are being investigated for a range of therapeutic applications. Research has shown that chloropicolinate amides and ureas possess inhibitory activity against Mycobacterium tuberculosis. acs.org Other studies have synthesized and evaluated novel picolinic acid derivatives for their anticancer properties, demonstrating their ability to induce apoptosis in cancer cell lines. pensoft.net The versatility of the picolinate scaffold allows for the design and synthesis of compounds targeting various biological pathways, including those involved in inflammation and parasitic diseases. nih.govmdpi.com

| Derivative Class | Target Application | Observed Activity/Potential |

| 6-Aryl-2-picolinic acids | Herbicides | Excellent herbicidal activity, new commercial products (halauxifen-methyl, florpyrauxifen-benzyl). nih.govmdpi.com |

| 6-Pyrazolyl-2-picolinic acids | Herbicides | Better herbicidal activity and broader weed control spectrum than commercial standards like clopyralid. nih.govmdpi.com |

| Chloropicolinate amides/ureas | Pharmaceuticals (Anti-TB) | Inhibitory activity against Mycobacterium tuberculosis. acs.org |

| Picolinic acid derivatives | Pharmaceuticals (Anticancer) | Induction of apoptosis in human non-small cell lung cancer cells. pensoft.net |

| Picolinamide (B142947) derivatives | Fungicides | Significant antifungal activity against soil-borne pathogens. scialert.net |

Exploration of Novel Biological Activities for this compound Derivatives

While the herbicidal properties of picolinate derivatives are well-established, ongoing research continues to uncover new biological activities. Scientists are systematically modifying the core structure of this compound to create libraries of novel compounds, which are then screened for a wide range of biological effects. For example, novel picolinamide derivatives have been synthesized and found to possess significant antifungal activity against various soil-borne pathogens, suggesting their potential as new fungicides. scialert.net Other research has focused on thymol (B1683141) picolinate, a derivative that has shown promising activity against protozoan parasites like Leishmania amazonensis and Trypanosoma cruzi. mdpi.com The structural versatility of picolinates makes them a promising scaffold for discovering compounds with diverse biological functions. a2bchem.com

Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences

Addressing complex scientific challenges, such as developing sustainable agriculture or novel therapeutics, requires a multifaceted approach. u-bordeaux.frnih.gov Interdisciplinary research that combines chemistry, biology, and environmental science is crucial for the holistic development and assessment of compounds derived from this compound. This integrated approach involves collaboration between experimental and computational chemists to design and synthesize novel molecules, biologists to evaluate their efficacy and mode of action, and environmental scientists to assess their impact and fate in the environment. hokudai.ac.jpuci.edu Such collaborations are essential for creating products that are not only effective but also safe and environmentally sustainable, from their initial design to their ultimate disposal. mdpi.com This ensures a comprehensive understanding of a new chemical entity, balancing its intended benefits with its potential ecological footprint. uci.edu

Q & A

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Waste Disposal : Chlorinated waste must be segregated and treated with alkaline hydrolysis.

Reference SDS sheets for acute toxicity data (e.g., LD50 in rodents: 320 mg/kg) and spill management .

Advanced: How can isotopic labeling (e.g., ¹³C) elucidate the metabolic pathways of this compound?

Q. Methodological Answer :

- Synthesize ¹³C-labeled methyl ester via methanol-¹³C esterification.

- Track metabolites in in vitro systems (e.g., liver microsomes) using LC-HRMS.

- Map fragmentation patterns to identify demethylation or ring-opening products. Compare with unlabeled controls to confirm pathways .

Advanced: What statistical methods reconcile contradictory results in this compound’s catalytic performance studies?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。